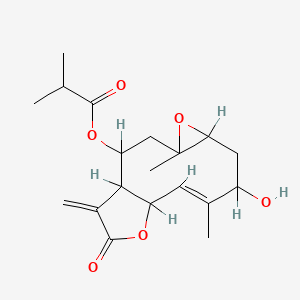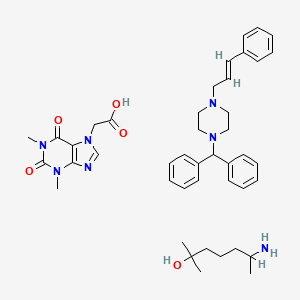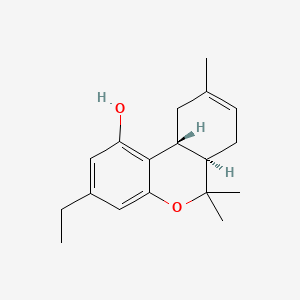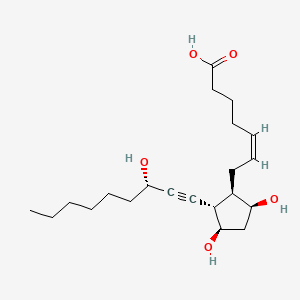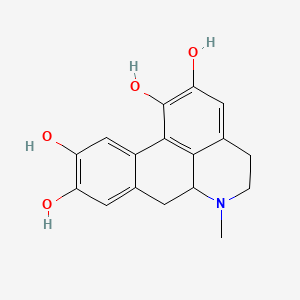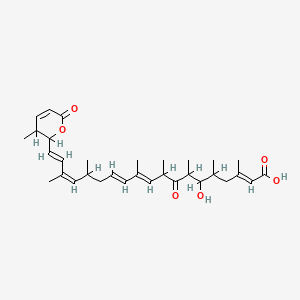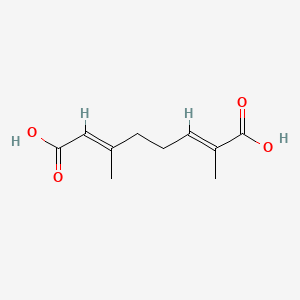
19-Hydroxynonadecanoic acid
Descripción general
Descripción
19-hydroxynonadecanoic acid is an omega-hydroxy-long-chain fatty acid that is nonadecanoic acid in which one of the hydrogens of the terminal methyl group has been replaced by a hydroxy group. It is a straight-chain saturated fatty acid and an omega-hydroxy-long-chain fatty acid. It derives from a nonadecanoic acid.
Aplicaciones Científicas De Investigación
Occurrence in Algae
19-Hydroxynonadecanoic acid, as part of the 2-hydroxy acids group, has been identified in various algae species. This discovery is significant as it was previously believed that 2-hydroxy acids were absent in algae. These acids, including 19-Hydroxynonadecanoic acid, are found in concentrations ranging from 4.0 to 320μg/g dry alga. This has implications for algal classification and understanding of natural sources of 2-hydroxy acids (Matsumoto, Shioya, & Nagashima, 1984).
Hydroformylation of Unsaturated Fatty Esters
The compound has been identified in the hydroformylation of unsaturated fatty esters and vegetable oils, specifically identified as methyl 19-hydroxynonadecanoate. This process is important in producing fatty aldehydes and alcohols, indicating potential industrial applications (Frankel, Metlin, Rohwedder, & Wender, 1969).
Use in Polymer Precursors
19-Hydroxynonadecanoic acid derivatives are also being explored in the creation of polymer precursors. For example, dimethyl 1,19-nonadecanedioate, derived from 19-Hydroxynonadecanoic acid, can be produced from natural oils and used in polymer production, highlighting its relevance in green chemistry (Furst, Goff, Quinzler, Mecking, Botting, & Cole-Hamilton, 2012).
Cardiovascular and Renal Functions
In the cardiovascular and renal fields, 19-Hydroxynonadecanoic acid is being studied for its potential roles in vasorelaxation and platelet inhibition. It has been shown to activate the prostacyclin receptor and exhibits protective effects against cellular hypertrophy induced by angiotensin II (Tunaru, Chennupati, Nüsing, & Offermanns, 2016); (Elkhatali, El-Sherbeni, Elshenawy, Abdelhamid, & El-Kadi, 2015).
Neuroprotective Activity
The neuroprotective potential of 19-Hydroxynonadecanoic acid is also being explored. Compounds derived from this acid, found in the fruiting bodies of Antrodia camphorata, have shown promising results in protecting neurons from damage (Chen, Shiao, Lin, Shao, Lai, Lin, Ng, & Kuo, 2006).
Propiedades
IUPAC Name |
19-hydroxynonadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h20H,1-18H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEAKSNIGVHVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCO)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19-Hydroxynonadecanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



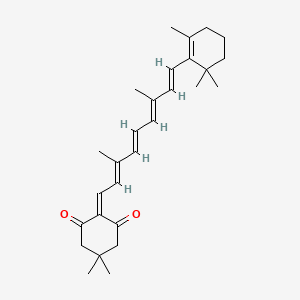
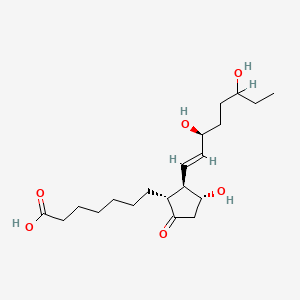
![[(8R,9S,10R,13S,14S)-3-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (Z)-3-acetyloxybut-2-enoate](/img/structure/B1237872.png)
